molecular formula C21H18ClN7O B2626345 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1171561-12-8

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea

カタログ番号: B2626345
CAS番号: 1171561-12-8
分子量: 419.87
InChIキー: OZZFJKNQANJQAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic and substituted aromatic systems. The parent structure is urea , with two aryl substituents attached to the nitrogen atoms.

The first substituent comprises a 4-aminophenyl group linked to a 6-(1H-imidazol-1-yl)pyrimidin-4-yl moiety. Breaking this down:

  • The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) is substituted at position 6 with a 1H-imidazol-1-yl group (a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3).
  • The pyrimidine is further substituted at position 4 with an amino group (-NH2), which connects to the phenyl ring at the para position.

The second substituent is a 3-chloro-2-methylphenyl group , where a chlorine atom occupies position 3 and a methyl group occupies position 2 on the benzene ring.

The full IUPAC name is:
1-[4-({6-[(1H-imidazol-1-yl)amino]pyrimidin-4-yl}amino)phenyl]-3-(3-chloro-2-methylphenyl)urea .

Structural Representation
The compound’s structure can be represented as follows:

Structural Feature Description
Core framework Urea (NHCONH)
Substituent 1 (N-terminus) 4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl group
Substituent 2 (N-terminus) 3-chloro-2-methylphenyl group
Key heterocycles Pyrimidine (C4H3N2), imidazole (C3H3N2)
Functional groups Urea, amine, chloro, methyl

The SMILES notation for this compound is:
C1=CC(=C(C(=C1)Cl)C)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC=C3)N4C=CN=C4

This notation encodes the connectivity of the urea-linked phenyl groups, the pyrimidine-imidazole system, and the chloro-methyl substitution pattern.

Alternative Chemical Designations and Registry Identifiers

While the systematic IUPAC name provides unambiguous identification, alternative designations and registry identifiers are critical for referencing in databases and literature.

Synonyms and Abbreviated Names

  • 3-(3-Chloro-2-methylphenyl)-1-[4-({6-[(1H-imidazol-1-yl)amino]pyrimidin-4-yl}amino)phenyl]urea
  • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-N'-(3-chloro-2-methylphenyl)urea

Registry Identifiers
As of the latest available data, no public CAS Registry Number or PubChem CID has been assigned to this compound in open-access databases. However, structurally analogous compounds, such as N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide (PubChem CID: 45502572), share similarities in the pyrimidine-imidazole-aminophenyl scaffold. Proprietary databases or specialized chemical vendors may assign internal identifiers, but these are not publicly disclosed.

Molecular Formula and Weight Calculation

The molecular formula and weight are fundamental physicochemical descriptors.

Molecular Formula
The compound’s formula is C22H18ClN7O , derived from:

  • 22 carbon atoms : 14 from the two phenyl rings, 4 from the pyrimidine, 2 from the imidazole, and 2 from the urea and methyl groups.
  • 18 hydrogen atoms : Distributed across aromatic rings, methyl, and amine groups.
  • 1 chlorine atom : From the 3-chloro substitution.
  • 7 nitrogen atoms : 2 from urea, 2 from pyrimidine, 2 from imidazole, and 1 from the amino linker.
  • 1 oxygen atom : From the urea carbonyl group.

Molecular Weight Calculation
Using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00):
$$
(22 \times 12.01) + (18 \times 1.008) + 35.45 + (7 \times 14.01) + 16.00 = 419.88 \, \text{g/mol}
$$
This matches computational tools such as PubChem’s molecular weight calculator.

Tabulated Summary

Property Value
Molecular formula C22H18ClN7O
Exact mass 419.1234 Da
Monoisotopic mass 419.1234 Da
Molecular weight 419.88 g/mol

The formula and weight align with related pyrimidine-urea derivatives, such as those documented in PubChem entries for analogous structures.

特性

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c1-14-17(22)3-2-4-18(14)28-21(30)27-16-7-5-15(6-8-16)26-19-11-20(25-12-24-19)29-10-9-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFJKNQANJQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, often through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby reducing cell proliferation in cancer cells.

類似化合物との比較

N-Phenyl-N'-(4-{[6-(1H-Imidazol-1-yl)-4-Pyrimidinyl]Amino}Phenyl)Urea Derivatives (MCT4 Inhibitors)

Structural Similarities :

  • Shared urea backbone and pyrimidine-imidazole core.
  • Substitutions on the phenyl ring (e.g., methoxy, trifluoromethyl) in analogs influence solubility and target engagement.

Functional Differences :

  • Patent data () highlights these derivatives as MCT4 inhibitors for cancer therapy, but the chloro-methyl substituent in the target compound may confer selectivity over other MCT isoforms (e.g., MCT1) due to steric and electronic effects .

Purine-Based Urea Derivatives (Nek2 Inhibitors)

Example: 1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24, ) Structural Contrasts:

  • Core Heterocycle : S24 uses a purine scaffold instead of pyrimidine, altering hydrogen-bonding patterns and steric bulk.
  • Substituents : The cyclohexylmethoxy group in S24 increases hydrophobicity, while the target compound’s chloro-methylphenyl group offers a balance of lipophilicity and metabolic stability.

Functional Implications :

  • S24 inhibits Nek2 kinase, whereas the pyrimidine-based target compound is optimized for MCT4 inhibition. This divergence underscores the role of heterocycle choice in target specificity .

Triazole-Containing Ureas

Example : (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas ()
Structural Contrasts :

  • The trifluoromethoxy group in these analogs enhances electron-withdrawing effects, which may improve metabolic stability compared to the target compound’s chloro-methyl group .

Key Data and Structure-Activity Relationships (SAR)

Compound Core Structure Key Substituents Target Functional Notes
Target Compound Pyrimidine-imidazole-urea 3-Chloro-2-methylphenyl MCT4 Enhanced lipophilicity and selectivity
N-Phenyl-N'-(4-{[6-(1H-Imidazol-1-yl)-4-Pyrimidinyl]Amino}Phenyl)Urea (MCT4) Pyrimidine-imidazole-urea Varied (e.g., methoxy, trifluoromethyl) MCT4 Substituents modulate potency and solubility
S24 (Purine-based) Purine-imidazole-urea Cyclohexylmethoxy Nek2 Kinase inhibition via purine interactions
Triazole-Ureas () Triazole-urea Trifluoromethoxy Undisclosed Rigid scaffold for improved stability

Research Findings and Implications

  • MCT4 Inhibition : The target compound’s chloro-methyl group may reduce off-target effects compared to bulkier substituents (e.g., trifluoromethyl in ), as smaller halogens favor tighter binding in MCT4’s hydrophobic pocket .
  • Kinase vs. Transporter Targeting : Pyrimidine-imidazole-ureas (e.g., target compound) prioritize transporter modulation, while purine-based analogs (e.g., S24) shift activity toward kinase inhibition. This highlights the importance of heterocycle selection in drug design .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s triazole-ureas, where coupling of pre-functionalized aryl amines with isocyanates or carbamates is central .

生物活性

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea, also known by its CAS number 1169994-48-2, is a synthetic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N7OC_{18}H_{19}N_{7}O with a molecular weight of 349.4 g/mol. The structure features several important functional groups that contribute to its biological activity, including an imidazole ring and a pyrimidine moiety.

PropertyValue
Molecular FormulaC₁₈H₁₉N₇O
Molecular Weight349.4 g/mol
CAS Number1169994-48-2

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may inhibit certain kinases, which play crucial roles in cancer proliferation and survival.

Enzyme Inhibition

Research has shown that derivatives of imidazole and pyrimidine can effectively inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, compounds similar to this one have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity for this isoform over CA II .

Anticancer Activity

In vitro studies have indicated that the compound induces apoptosis in various cancer cell lines, notably MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells by 22-fold compared to control suggests significant pro-apoptotic effects .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was evaluated against several bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. For example, it exhibited an 80.69% inhibition rate against Staphylococcus aureus .

Case Studies

  • Breast Cancer Cell Lines : In a study examining the effect on MDA-MB-231 cells, treatment with the compound resulted in a substantial increase in apoptotic cell death, highlighting its potential as a therapeutic agent in breast cancer treatment.
  • Carbonic Anhydrase Inhibition : A series of experiments demonstrated the compound's ability to selectively inhibit CA IX over CA II, suggesting its utility in targeting tumors that express this enzyme variant.

Pharmacokinetics and Toxicology

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that the compound possesses favorable pharmacokinetic properties, making it a candidate for further development . However, detailed toxicological assessments are required to establish safety profiles for clinical use.

Q & A

Basic: What are the recommended synthetic routes and analytical methods for synthesizing and characterizing this urea derivative?

Answer:
The compound can be synthesized via multi-step reactions involving coupling of imidazole-pyrimidine intermediates with substituted phenylurea precursors. Key steps include:

  • Suzuki-Miyaura coupling for pyrimidine functionalization (e.g., introducing imidazole groups) .
  • Urea bond formation using carbodiimide-mediated coupling or aryl isocyanate intermediates .
    For characterization:
  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity. For example, imidazole protons typically appear at δ 7.8–8.6 ppm in DMSO-d₆ .
  • HPLC (>98% purity) and LC-MS for quantitative analysis .
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguous structural features .

Basic: How can structural ambiguities in the imidazole-pyrimidine core be resolved experimentally?

Answer:

  • Single-crystal X-ray diffraction is the gold standard for resolving bond geometries and confirming regiochemistry. For example, analogous imidazo[4,5-c]pyridine-urea derivatives have been structurally validated using this method .
  • 2D NMR (COSY, NOESY) can differentiate between isomeric forms by correlating proton-proton spatial relationships .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Answer:

  • Design of Experiments (DoE) is critical. For example, flow-chemistry protocols allow precise control of reaction parameters (temperature, stoichiometry) to maximize yield and minimize byproducts .
  • Statistical modeling (e.g., response surface methodology) can identify optimal conditions for coupling steps, such as solvent polarity (acetonitrile vs. DMF) and catalyst loading .
  • Real-time monitoring via in-line FTIR or Raman spectroscopy helps track intermediate formation and adjust conditions dynamically .

Advanced: What computational strategies are effective for predicting the compound’s target interactions and pharmacokinetics?

Answer:

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking (AutoDock, Glide) models binding affinities to hypothesized targets (e.g., kinases or GPCRs) by analyzing π-π stacking and hydrogen-bonding interactions with the urea and imidazole motifs .
  • Molecular Dynamics (MD) simulations assess conformational flexibility in physiological environments, such as solvation effects on the chlorophenyl group .

Advanced: How should researchers address contradictions in biological activity data across analogous urea derivatives?

Answer:

  • Structure-Activity Relationship (SAR) meta-analysis : Compare substituent effects (e.g., chloro vs. methoxy groups on phenyl rings) on potency. For instance, 3-chloro-2-methylphenyl moieties may enhance lipophilicity and target binding compared to fluorophenyl analogs .
  • Orthogonal assays : Validate ambiguous results using complementary techniques (e.g., SPR for binding kinetics alongside cell-based IC₅₀ assays) .
  • Proteomic profiling (e.g., kinome-wide screens) identifies off-target interactions that may explain divergent activity .

Advanced: What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?

Answer:

  • In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Isotope labeling (e.g., ¹⁴C-urea moiety) tracks degradation products in hepatocyte models .
  • Computational prediction (e.g., CYP450 docking) highlights vulnerable sites (e.g., imidazole ring oxidation) .

Basic: What are the critical parameters for ensuring reproducibility in multi-step syntheses?

Answer:

  • Strict control of anhydrous conditions for moisture-sensitive steps (e.g., carbodiimide-mediated couplings) .
  • Purification protocols : Use flash chromatography (silica gel, gradient elution) or recrystallization (DMSO/ethanol) to isolate intermediates .
  • Batch documentation : Record exact equivalents of reagents (e.g., 1.2 equivalents of potassium phosphate in coupling reactions) .

Advanced: How can researchers integrate high-throughput screening (HTS) with rational design to improve this compound’s efficacy?

Answer:

  • Fragment-based screening : Identify auxiliary fragments (e.g., pyridazine or triazole derivatives) that enhance target affinity when appended to the urea core .
  • Parallel synthesis : Generate a library of analogs with systematic substitutions (e.g., varying halogens on the phenyl ring) for SAR analysis .
  • AI-driven QSAR models : Train machine learning algorithms on HTS data to predict bioactivity and ADMET profiles .

Basic: What safety and handling precautions are essential for this compound?

Answer:

  • Toxicology screening : Assess acute toxicity in zebrafish or rodent models (LD₅₀, NOAEL) .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., handling isocyanate intermediates) and PPE for chlorinated byproducts .

Advanced: How can cryo-EM or SPR elucidate the compound’s mechanism of action at the molecular level?

Answer:

  • Cryo-EM : Resolve binding conformations to large targets (e.g., protein kinases) at near-atomic resolution .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) in real-time using immobilized target proteins .

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